5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps. One common approach is the oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . This method is efficient and yields the desired tricyclic derivatives, which are valuable intermediates for biologically active compounds and fluorophores.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidative cyclization, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as chloroform or ethanol.
Major Products
The major products formed from these reactions include sulfonyl-substituted heterocycles, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H21BrN4O4S |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21BrN4O4S/c1-14-5-3-10-27-20(14)25-21-17(22(27)28)13-18(19(24)26(21)11-4-12-31-2)32(29,30)16-8-6-15(23)7-9-16/h3,5-10,13,24H,4,11-12H2,1-2H3 |
InChI Key |
MKIKRSCGZKPHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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